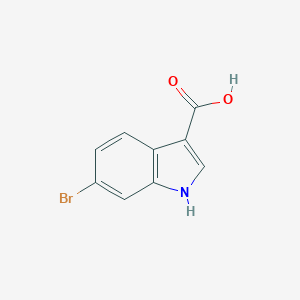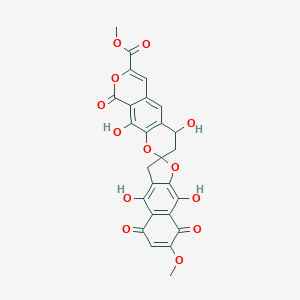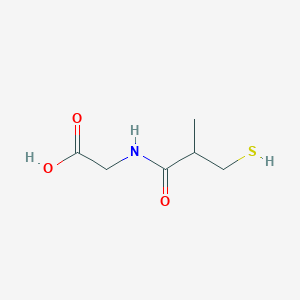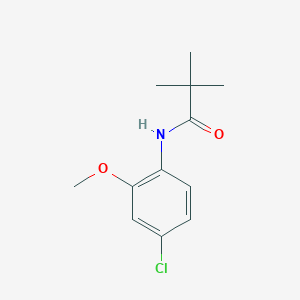
6-Brom-1H-indol-3-carbonsäure
Übersicht
Beschreibung
6-Bromo-1H-indole-3-carboxylic acid (6BI3CA) is an organic compound belonging to the family of carboxylic acids. It is a white crystalline solid with a molecular formula of C8H6BrNO2. 6BI3CA is an important intermediate in the synthesis of various organic compounds and has found numerous applications in chemical and pharmaceutical industries.
Wissenschaftliche Forschungsanwendungen
Herbizide Aktivität
Indol-3-carbonsäurederivate wurden beim Design und der Synthese potenzieller Antagonisten der Transportinhibitor-Antwort 1 eingesetzt . Diese Verbindungen haben gute bis ausgezeichnete Hemmeffekte auf Wurzeln und Sprosse sowohl der zweikeimblättrigen Raps (B. napus) als auch des einkeimblättrigen Ackergrases (E. crus-galli) . Dies deutet darauf hin, dass diese Verbindungen als Herbizide verwendet werden könnten .
Auxin-Chemie
Indol-3-carbonsäurederivate wurden zur Erweiterung der Auxin-Chemie für die Entwicklung neuer auxin-nachahmenden Herbizide eingesetzt . Auxine sind eine Klasse von Phytohormonen, die eine wichtige Rolle im Pflanzenlebenszyklus spielen .
Pathogenabwehr
Indolische Sekundärmetabolite, einschließlich Derivate von Indol-3-carbaldehyd und Indol-3-carbonsäure, spielen eine wichtige Rolle bei der Pathogenabwehr in Kreuzblütlern . Diese Verbindungen werden aus Tryptophan über Zwischenprodukte synthetisiert .
Biosynthese von Indolderivaten
Indol-3-carbonsäurederivate sind an der Biosynthese von Indolderivaten in Arabidopsis beteiligt . Diese Verbindungen werden aus Tryptophan über Zwischenprodukte synthetisiert .
Herstellung von Indolylindazolen und Indolylpyrazolopyridinen
6-Brom-1H-indol-3-carbonsäure kann als Reaktant für die Herstellung von Indolylindazolen und Indolylpyrazolopyridinen verwendet werden
Wirkmechanismus
Target of Action
The primary target of 6-Bromo-1H-indole-3-carboxylic acid and its derivatives is the auxin receptor protein TIR1 . This protein plays a crucial role in plant life cycle, making it a significant target for plant growth regulation and weed control applications .
Mode of Action
The compound interacts with its target, the TIR1 protein, through tight π–π stacking, hydrogen bond, and hydrophobic interactions . This interaction results in the inhibition of the TIR1 protein, thereby affecting the growth of plants .
Biochemical Pathways
The compound affects the tryptophan-indole-3-acetic acid (Trp-IAA) degradation pathway . This pathway is significant as IAA, a plant hormone, is produced by the degradation of tryptophan in higher plants . The compound’s interaction with the TIR1 protein can disrupt this pathway, leading to downstream effects on plant growth and development .
Result of Action
The primary result of the compound’s action is the inhibition of plant growth. It has been demonstrated that most of the synthesized target compounds exhibited good-to-excellent inhibition effects on roots and shoots of both dicotyledonous rape (B. napus) and monocotyledonous barnyard grass (E. crus-galli) .
Action Environment
The action, efficacy, and stability of 6-Bromo-1H-indole-3-carboxylic acid can be influenced by various environmental factors. It’s worth noting that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability and effectiveness.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Indole derivatives, including 6-Bromo-1H-indole-3-carboxylic acid, have been found to interact with multiple receptors, contributing to their diverse biological activities . These interactions can involve various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
6-Bromo-1H-indole-3-carboxylic acid can have various effects on cellular processes. For instance, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities, among others . These effects can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 6-Bromo-1H-indole-3-carboxylic acid involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The exact mechanism can vary depending on the specific biological context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-1H-indole-3-carboxylic acid can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function can be obtained from in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 6-Bromo-1H-indole-3-carboxylic acid can vary with different dosages in animal models . Studies may reveal threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
6-Bromo-1H-indole-3-carboxylic acid is involved in various metabolic pathways . It can interact with enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, 6-Bromo-1H-indole-3-carboxylic acid is transported and distributed through specific mechanisms . It may interact with transporters or binding proteins, and these interactions can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of 6-Bromo-1H-indole-3-carboxylic acid can affect its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
6-bromo-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNZWYJJSSRJET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570991 | |
| Record name | 6-Bromo-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101774-27-0 | |
| Record name | 6-Bromo-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 6-Bromo-1H-indole-3-carboxylic acid?
A1: 6-Bromo-1H-indole-3-carboxylic acid has the molecular formula C9H6BrNO2. [] Its structure consists of an indole ring with a bromine atom substituted at the 6-position and a carboxylic acid group at the 3-position. Spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry (ESI, EI, and GS-MS) were used to elucidate its structure. [] Additionally, X-ray crystallography revealed that the dihedral angle between the –COOH group and the indole ring system is 6° (4°). []
Q2: What is the biological activity of 6-Bromo-1H-indole-3-carboxylic acid and related compounds?
A2: Research suggests that 6-Bromo-1H-indole-3-carboxylic acid and its derivatives, such as its methyl ester, exhibit inhibitory activity against the growth of Staphylococcus epidermidis. [] This finding suggests potential antibacterial properties for this class of compounds.
Q3: Where is 6-Bromo-1H-indole-3-carboxylic acid naturally found?
A3: 6-Bromo-1H-indole-3-carboxylic acid has been isolated from various marine sponges. These include Iotrochota purpurea found in Indonesia [] and specific species of Thorectandra and Smenospongia. [] This highlights the role of marine organisms as a source of novel bioactive compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S,3S,4S,5R,6R)-6-[[(4S,4aR,6aR,6bS,8aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B20382.png)







